molecular formula C13H25BO4 B7954200 Ethyl 3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Ethyl 3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Cat. No.: B7954200
M. Wt: 256.15 g/mol
InChI Key: MSYJIEUSBKFHHM-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate: is a chemical compound with a complex structure that includes an ethyl group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is part of the boronic acid esters family and is known for its utility in various chemical reactions, particularly in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Miyaura Borylation Reaction: This is a common method for synthesizing boronic esters. The reaction involves the borylation of an appropriate precursor using a boronic acid derivative and a palladium catalyst.

  • Grignard Reaction: Another method involves the reaction of a Grignard reagent with a boronic acid derivative to form the boronic ester.

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the boronic ester to other functional groups.

  • Substitution Reactions: Substitution reactions are common, where the boronic ester group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A wide range of functionalized organic compounds.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. Biology: It serves as a reagent in biochemical assays and studies involving boronic acid derivatives. Medicine: Industry: Utilized in the manufacturing of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and catalysis. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with biological macromolecules or catalyzes chemical reactions.

Comparison with Similar Compounds

  • Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: Similar structure but with a pyrazolyl group instead of a butanoate group.

  • Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate: Similar boronic ester but with an acrylate group instead of a butanoate group.

Uniqueness: Ethyl 3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is unique due to its specific combination of functional groups, which allows for diverse reactivity and applications in organic synthesis and other fields.

This compound's versatility and utility make it a valuable tool in both research and industry, contributing to advancements in various scientific disciplines.

Properties

IUPAC Name

ethyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO4/c1-8-16-11(15)10(9(2)3)14-17-12(4,5)13(6,7)18-14/h9-10H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYJIEUSBKFHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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